Cas no 2751621-06-2 (3-Cyclobutylazetidin-3-ol hydrochloride)

3-Cyclobutylazetidin-3-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2751621-06-2
- 3-cyclobutylazetidin-3-ol hydrochloride
- EN300-37332517
- 3-Cyclobutylazetidin-3-ol hydrochloride
-
- Inchi: 1S/C7H13NO.ClH/c9-7(4-8-5-7)6-2-1-3-6;/h6,8-9H,1-5H2;1H
- InChI Key: NMQXORDTTRXKBL-UHFFFAOYSA-N
- SMILES: Cl.OC1(CNC1)C1CCC1
Computed Properties
- Exact Mass: 163.0763918g/mol
- Monoisotopic Mass: 163.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
3-Cyclobutylazetidin-3-ol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37332517-0.1g |
3-cyclobutylazetidin-3-ol hydrochloride |
2751621-06-2 | 95% | 0.1g |
$372.0 | 2023-07-10 | |
Enamine | EN300-37332517-2.5g |
3-cyclobutylazetidin-3-ol hydrochloride |
2751621-06-2 | 95% | 2.5g |
$2100.0 | 2023-07-10 | |
1PlusChem | 1P028YAP-500mg |
3-cyclobutylazetidin-3-olhydrochloride |
2751621-06-2 | 95% | 500mg |
$1094.00 | 2024-05-07 | |
1PlusChem | 1P028YAP-100mg |
3-cyclobutylazetidin-3-olhydrochloride |
2751621-06-2 | 95% | 100mg |
$522.00 | 2024-05-07 | |
1PlusChem | 1P028YAP-2.5g |
3-cyclobutylazetidin-3-olhydrochloride |
2751621-06-2 | 95% | 2.5g |
$2658.00 | 2024-05-07 | |
Enamine | EN300-37332517-0.5g |
3-cyclobutylazetidin-3-ol hydrochloride |
2751621-06-2 | 95% | 0.5g |
$835.0 | 2023-07-10 | |
Enamine | EN300-37332517-1.0g |
3-cyclobutylazetidin-3-ol hydrochloride |
2751621-06-2 | 95% | 1.0g |
$1070.0 | 2023-07-10 | |
Enamine | EN300-37332517-10.0g |
3-cyclobutylazetidin-3-ol hydrochloride |
2751621-06-2 | 95% | 10.0g |
$4606.0 | 2023-07-10 | |
Aaron | AR028YJ1-500mg |
3-cyclobutylazetidin-3-olhydrochloride |
2751621-06-2 | 95% | 500mg |
$1174.00 | 2025-02-17 | |
Aaron | AR028YJ1-50mg |
3-cyclobutylazetidin-3-olhydrochloride |
2751621-06-2 | 95% | 50mg |
$368.00 | 2025-02-17 |
3-Cyclobutylazetidin-3-ol hydrochloride Related Literature
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
Additional information on 3-Cyclobutylazetidin-3-ol hydrochloride
Comprehensive Overview of 3-Cyclobutylazetidin-3-ol hydrochloride (CAS No. 2751621-06-2)
3-Cyclobutylazetidin-3-ol hydrochloride is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. With the CAS number 2751621-06-2, this compound is recognized for its potential applications in drug discovery and development. The molecular structure combines a cyclobutyl ring with an azetidin-3-ol moiety, making it a valuable intermediate in synthesizing bioactive molecules.
The interest in 3-Cyclobutylazetidin-3-ol hydrochloride has surged in recent years, particularly in the context of small-molecule drug design and medicinal chemistry. Researchers are exploring its utility in targeting specific enzymes or receptors, which aligns with the growing demand for precision medicine and personalized therapeutics. Its hydrochloride salt form enhances solubility, a critical factor in pharmaceutical formulations.
One of the key advantages of 3-Cyclobutylazetidin-3-ol hydrochloride is its versatility. It serves as a building block for synthesizing more complex molecules, particularly in the development of central nervous system (CNS) drugs and anti-inflammatory agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its conformational rigidity, which can improve binding affinity to biological targets.
In the realm of organic synthesis, 3-Cyclobutylazetidin-3-ol hydrochloride is often employed in ring-opening reactions and cross-coupling reactions. Its reactivity profile makes it a preferred choice for constructing nitrogen-rich scaffolds, which are prevalent in many FDA-approved drugs. The compound's stability under various reaction conditions further adds to its appeal in industrial-scale synthesis.
From a market perspective, the demand for 3-Cyclobutylazetidin-3-ol hydrochloride is expected to grow, driven by advancements in drug discovery technologies and the increasing focus on novel therapeutic targets. Pharmaceutical companies are investing heavily in high-throughput screening and combinatorial chemistry, where such intermediates play a pivotal role. Additionally, the rise of AI-driven drug design has further accelerated the need for structurally diverse compounds like this one.
For researchers and manufacturers, sourcing high-quality 3-Cyclobutylazetidin-3-ol hydrochloride is crucial. The compound's purity and consistency are vital for reproducible results in preclinical studies and clinical trials. Suppliers often provide detailed analytical data, including HPLC and NMR spectra, to ensure compliance with good manufacturing practices (GMP).
In summary, 3-Cyclobutylazetidin-3-ol hydrochloride (CAS No. 2751621-06-2) is a promising compound with broad applications in pharmaceutical research and organic synthesis. Its structural features and reactivity make it a valuable asset for scientists exploring new frontiers in drug development and chemical innovation. As the industry continues to evolve, this compound is poised to play an even more significant role in addressing unmet medical needs.
2751621-06-2 (3-Cyclobutylazetidin-3-ol hydrochloride) Related Products
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)



